molecular formula C11H20O4 B159380 Dipropyl glutarate CAS No. 1724-48-7

Dipropyl glutarate

Cat. No. B159380
Key on ui cas rn: 1724-48-7
M. Wt: 216.27 g/mol
InChI Key: IXAVSISAEGUDSL-UHFFFAOYSA-N
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Patent
US08680288B2

Procedure details

Hexane dioic acid monoethyl ester was prepared from hexane dioic acid through steps (a) and (b) discussed above in example 1, step 2 for the preparation of (III).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11](OC(=O)CCCC(OCCC)=O)[CH2:12]C>>[CH2:11]([O:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:10])=[O:9])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC(CCCC(=O)OCCC)=O
Step Two
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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